N,N-dimethylcyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFLPHRHPMEVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171886 | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-91-4 | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-dimethylcyclopentanamine chemical properties and structure

An In-depth Technical Guide to N,N-dimethylcyclopentanamine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tertiary amine of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, synthesis, and potential applications, grounding all claims in authoritative data.

Introduction and Strategic Overview

This compound (CAS No. 18636-91-4) is a cyclic tertiary amine.[1][2] Its structure, which combines a sterically defined cyclopentyl ring with a nucleophilic dimethylamino group, makes it a versatile building block and intermediate in the synthesis of more complex molecular architectures. While not as extensively documented as its cyclohexane analogue, its unique conformational rigidity and electronic properties present distinct opportunities in medicinal chemistry and fine chemical synthesis. This guide aims to consolidate the available technical data and provide expert insights into its handling, synthesis, and application.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and identifiers.

Chemical Identity

-

IUPAC Name : this compound[2]

-

Canonical SMILES : CN(C)C1CCCC1[2]

-

InChI : InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3[2]

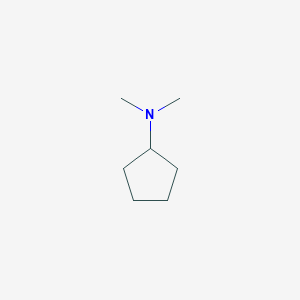

Structural Diagram

The 2D structure of this compound highlights the tertiary amine attached to a five-membered aliphatic ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for purification, characterization, and predicting the behavior of a compound in various chemical environments.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods like distillation.

| Property | Value | Source(s) |

| CAS Number | 18636-91-4 | [1][2][3] |

| Molecular Weight | 113.20 g/mol | [1][2][3] |

| Exact Mass | 113.120449483 Da | [1][2] |

| Density | 0.85 g/cm³ | [1] |

| Boiling Point | 136.4 °C at 760 mmHg | [1] |

| Flash Point | 28.2 °C | [1] |

| Vapor Pressure | 7.38 mmHg at 25 °C | [1] |

| Refractive Index | 1.458 | [1] |

| LogP | 1.49 | [1] |

| Topological Polar Surface Area (TPSA) | 3.2 Ų | [2] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed spectra are proprietary or database-specific, ¹⁵N NMR spectral data for this compound is available in specialized databases such as PubChem, which can be used to confirm the nitrogen environment.[2] ¹H and ¹³C NMR would be expected to show characteristic signals for the cyclopentyl ring protons and carbons, as well as two distinct methyl groups attached to the nitrogen.

-

Mass Spectrometry (MS) : The exact mass of 113.120 provides a clear target for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1][2] The fragmentation pattern would likely involve the loss of methyl groups or cleavage of the cyclopentyl ring.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of this compound is key to leveraging it in complex synthetic workflows.

Primary Synthetic Route: Reductive Amination

The most direct and industrially scalable synthesis of this compound is the reductive amination of cyclopentanone with dimethylamine. This well-established transformation involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine.

Key precursors for this synthesis are:

-

Cyclopentanone[1]

-

Dimethylamine[1]

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Lab-Scale Reductive Amination

This protocol is a representative methodology and must be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reactor Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and a solution of dimethylamine (1.1-1.5 eq, typically 2M in THF or methanol). Dilute with a suitable solvent such as 1,2-dichloroethane or methanol.

-

Iminium Formation : Cool the mixture to 0 °C and add glacial acetic acid (1.0-1.2 eq) dropwise to catalyze the formation of the iminium intermediate. Stir for 20-30 minutes.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 25 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification : Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a pure liquid.

Chemical Reactivity

-

Basicity : As a tertiary amine, the lone pair of electrons on the nitrogen atom imparts significant Brønsted-Lowry basicity, allowing it to act as a proton scavenger or a base catalyst in various reactions.

-

Nucleophilicity : The nitrogen atom is also nucleophilic, readily reacting with electrophiles. It can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts.

-

Role as a Scaffold : The cyclopentyl ring provides a conformationally restricted scaffold. Modifications to the ring or using the amine as a handle for further functionalization are common strategies in synthetic campaigns.

Applications in Research and Drug Development

While specific applications of this compound are not widely published, its structural motifs are highly relevant in modern chemistry.

-

Pharmaceutical Intermediate : The dimethylamine pharmacophore is present in numerous FDA-approved drugs.[4] Furthermore, the cyclopentane ring serves as a rigid bioisostere for more flexible alkyl chains, a strategy used to improve binding affinity and pharmacokinetic properties of drug candidates.[5] Therefore, this compound is a valuable starting material or fragment for synthesizing novel therapeutic agents.[5][6]

-

Fine Chemical Synthesis : It can be used as a precursor for creating more complex nitrogen-containing molecules, including heterocyclic compounds and ligands for catalysis.[6]

-

Material Science : Sterically hindered amines are investigated for applications such as CO₂ capture, suggesting that derivatives of this compound could be of interest in this field.[5]

Safety, Handling, and Storage

Tertiary amines like this compound require careful handling due to their potential hazards. The safety information for structurally similar compounds, such as N,N-dimethylcyclohexylamine, provides a strong basis for handling protocols.[7][8][9]

-

Primary Hazards :

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[7][10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7]

-

-

Storage and Handling :

Conclusion

This compound is a structurally simple yet synthetically potent molecule. Its well-defined chemical properties, accessible synthetic routes, and the proven value of its constituent motifs in medicinal chemistry position it as a key intermediate for innovation. Adherence to rigorous safety protocols is paramount to its effective and safe utilization in research and development.

References

-

This compound | CAS#:18636-91-4. Chemsrc. [Link]

-

Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407. PubChem, National Center for Biotechnology Information. [Link]

-

Cyclopentanamine,N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

-

N,n-dimethyl-3-cyclopenten-1-amine | C7H13N | CID 10678201. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-dimethylcyclopent-2-en-1-amine | C7H13N | CID 139372. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dimethyl-3-cyclopenten-1-amine. Natural Micron Pharm Tech. [Link]

-

N,N-Diethylcyclopentanamine | C9H19N | CID 20393752. PubChem, National Center for Biotechnology Information. [Link]

-

N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593. PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dimethylcyclopentanecarboxamide | C8H15NO | CID 550256. PubChem, National Center for Biotechnology Information. [Link]

-

2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532. PubChem, National Center for Biotechnology Information. [Link]

-

Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Methods and Protocols. [Link]

-

N-Methylcyclopentanamine | CAS#:2439-56-7. Chemsrc. [Link]

-

N,N-Dimethyl-1-pentanamine | C7H17N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

- Method of preparing N,N-dimethyl cyclohexylamine catalyst.

Sources

- 1. This compound | CAS#:18636-91-4 | Chemsrc [chemsrc.com]

- 2. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N,N-Dimethyl-3-cyclopenten-1-amine - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N,N-dimethylcyclopentanamine CAS number and identifiers

An In-Depth Technical Guide to N,N-dimethylcyclopentanamine: Identifiers, Properties, and Applications

Introduction

This compound is a tertiary amine featuring a cyclopentane ring, a structure that imparts a unique combination of steric and electronic properties. As a saturated cyclic amine, it serves as a valuable building block and intermediate in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the cyclopentyl scaffold can offer a degree of conformational rigidity desirable for molecular recognition at biological targets.[1] Furthermore, the N,N-dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, making derivatives and precursors like this compound of significant interest to researchers in drug development.[2] This guide provides a comprehensive overview of its fundamental identifiers, physicochemical characteristics, synthesis, and analytical validation, tailored for scientists and professionals in chemical research.

Core Chemical Identity and Identifiers

Precise identification is the cornerstone of chemical research and development. This compound is cataloged across multiple international databases, ensuring its unambiguous identification. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number, 18636-91-4 .[3][4][5]

A summary of its core identifiers is presented below for rapid reference.

| Identifier Type | Value | Source(s) |

| CAS Registry Number | 18636-91-4 | [3][4][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₇H₁₅N | [3][4][6] |

| Molecular Weight | 113.20 g/mol | [3][4] |

| Canonical SMILES | CN(C)C1CCCC1 | [4] |

| InChI | InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | [3][4] |

| InChIKey | ZEFLPHRHPMEVPM-UHFFFAOYSA-N | [3][4] |

| PubChem CID | 140407 | [4][5] |

| DSSTox Substance ID | DTXSID60171886 | [4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a liquid at standard temperature and pressure with a characteristic amine odor.

| Property | Value | Source(s) |

| Boiling Point | 136.4 °C at 760 mmHg | [6] |

| Density | 0.85 g/cm³ | [6] |

| Flash Point | 28.2 °C | [6] |

| Vapor Pressure | 7.38 mmHg at 25 °C | [6] |

| Refractive Index | 1.458 | [6] |

| LogP (octanol/water) | 1.49 | [6] |

Chemical Structure

The structure consists of a five-membered cyclopentane ring bonded to a nitrogen atom, which is further substituted with two methyl groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]

- 4. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 135097612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:18636-91-4 | Chemsrc [chemsrc.com]

A Senior Application Scientist's Guide to the Synthesis of N,N-dimethylcyclopentanamine from Cyclopentanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylcyclopentanamine, a valuable tertiary amine intermediate in pharmaceutical and fine chemical synthesis. We delve into the core chemistry of reductive amination, presenting a detailed, field-proven protocol for the direct, one-pot synthesis from cyclopentanone and dimethylamine using sodium triacetoxyborohydride. The rationale behind reagent selection, mechanism of action, and critical process parameters are discussed in depth. Furthermore, an alternative two-step synthetic route is explored for comparative purposes. This document is intended for researchers, chemists, and drug development professionals, offering actionable protocols, troubleshooting advice, and essential safety considerations to ensure a successful and reproducible synthesis.

Introduction

This compound (C7H15N) is a cyclic tertiary amine that serves as a key building block in the synthesis of various biologically active molecules. Its structural motif is incorporated into a range of pharmaceutical compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community.

The primary and most efficient method for preparing this compound is through the reductive amination of cyclopentanone. This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound (cyclopentanone) with an amine (dimethylamine) to form an intermediate iminium ion, which is subsequently reduced to the target tertiary amine.

This guide will focus on the most reliable and widely adopted method for this transformation: a one-pot reaction utilizing sodium triacetoxyborohydride [Na(OAc)3BH] as the reducing agent. We will explore the mechanistic underpinnings of this choice and provide a robust experimental protocol.

Theoretical Background: The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, which circumvents the over-alkylation issues often seen with direct alkylation methods using alkyl halides.[1][2] The overall transformation can be dissected into two key mechanistic stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of cyclopentanone. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium cation. The acidic conditions are crucial as they catalyze the dehydration step, driving the equilibrium towards the iminium ion.[3][4]

-

Reduction: A reducing agent present in the reaction mixture then delivers a hydride (H-) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and forms the final tertiary amine product.

Rationale for Selecting Sodium Triacetoxyborohydride [Na(OAc)3BH]

While several reducing agents can effect this transformation, sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations for several compelling reasons:[1][5][6]

-

Mildness and Selectivity: Na(OAc)3BH is a less powerful reducing agent than sodium borohydride (NaBH4) or lithium aluminum hydride (LAH). Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups.[5] This mildness is advantageous because it selectively reduces the protonated iminium ion much faster than the starting ketone, allowing for a one-pot procedure where all reactants can be mixed from the start.[5][7]

-

Acid Tolerance: Unlike sodium cyanoborohydride (NaBH3CN), which requires careful pH control, Na(OAc)3BH is stable and effective in the presence of acetic acid.[1][6] This is highly beneficial as acetic acid can be used as a catalyst to promote the formation of the iminium ion intermediate.[6]

-

Safety: It is a safer alternative to the highly toxic sodium cyanoborohydride, which can release hydrogen cyanide gas under acidic conditions.[1]

The overall reaction mechanism is depicted below.

Recommended Synthetic Protocol

This protocol details the direct, one-pot synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |

| Cyclopentanone | C5H8O | 84.12 | 50.0 | 1.0 | 1.0 mL (11.4 mmol) / d = 0.95 g/mL |

| Dimethylamine (2.0 M in THF) | (CH3)2NH | 45.08 | 60.0 | 1.2 | 30 mL of 2.0 M solution |

| Sodium Triacetoxyborohydride | C6H10BNaO6 | 211.94 | 75.0 | 1.5 | Solid |

| Acetic Acid (Glacial) | CH3COOH | 60.05 | 50.0 | 1.0 | 2.9 mL / d = 1.05 g/mL |

| 1,2-Dichloroethane (DCE) | C2H4Cl2 | 98.96 | - | - | Solvent, ~200 mL |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | - | Aqueous solution for work-up |

| Sodium Hydroxide (1 M) | NaOH | 40.00 | - | - | Aqueous solution for work-up |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - | - | Drying agent |

Experimental Procedure

The following workflow outlines the key experimental stages.

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq). Dilute with 1,2-dichloroethane (DCE, approx. 4 mL per mmol of cyclopentanone).

-

Amine and Acid Addition: Add the dimethylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be mildly exothermic, and some gas evolution may be observed. Ensure the addition is slow enough to maintain control of the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclopentanone starting material.

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Work-up - Basification: Transfer the mixture to a separatory funnel. Basify the aqueous layer by adding 1 M sodium hydroxide (NaOH) solution until the pH is >11. This step is critical to ensure the amine product is in its free base form for efficient extraction.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is typically a pale yellow oil. Purify the crude material by distillation under reduced pressure to obtain the final this compound as a clear, colorless liquid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional group vibrations.

-

GC-MS: To confirm the molecular weight and assess purity.

Expected yield for this procedure is typically in the range of 80-95%.

Alternative Synthetic Route: Two-Step Approach

An alternative, though less direct, method involves a two-step process:

-

Formation of Cyclopentylamine: First, cyclopentanone is subjected to reductive amination with ammonia to form the primary amine, cyclopentylamine.

-

N-methylation: The resulting cyclopentylamine is then methylated to the tertiary amine. A classic and effective method for this is the Eschweiler-Clarke reaction .[8][9] This reaction uses excess formaldehyde as the methyl source and formic acid as the reducing agent.[10][11] The reaction proceeds through methylation via imine formation with formaldehyde, followed by reduction with formic acid, which decomposes to CO2, driving the reaction to completion.[9][12] A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[9][11]

While viable, this two-step approach is less atom-economical and involves an additional isolation step compared to the direct one-pot synthesis with dimethylamine.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Sodium Triacetoxyborohydride: This reagent is flammable and reacts with water, potentially releasing flammable gases.[13][14][15] It should be handled under an inert atmosphere if possible and stored in a cool, dry place away from moisture.[14][16] It can cause serious eye damage and skin irritation.[13][14]

-

Dimethylamine: Is a flammable and corrosive gas/liquid. The 2.0 M solution in THF is highly flammable. Avoid inhalation of vapors.

-

1,2-Dichloroethane (DCE): Is a toxic and carcinogenic solvent. Handle with extreme care and use appropriate engineering controls to minimize exposure.

-

Acetic Acid: Is corrosive and can cause severe skin and eye burns.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[15][16]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive reducing agent (decomposed due to moisture). Insufficient acid catalyst. | Use fresh, dry Na(OAc)3BH. Ensure the correct stoichiometry of acetic acid is used. |

| Incomplete Reaction | Insufficient reaction time. Insufficient amount of reducing agent. | Allow the reaction to run longer (up to 24h). Increase the equivalents of Na(OAc)3BH to 1.8-2.0. |

| Formation of Side Products | Reaction temperature too high. Incorrect stoichiometry. | Maintain the reaction at room temperature. Carefully measure all reagents. |

| Low Yield after Work-up | Incomplete extraction due to protonated amine. Emulsion formation during extraction. | Ensure the aqueous layer is sufficiently basic (pH >11) before extraction. Brine can be added to the separatory funnel to help break up emulsions. |

Conclusion

The direct reductive amination of cyclopentanone with dimethylamine using sodium triacetoxyborohydride represents a highly efficient, reliable, and scalable method for the synthesis of this compound. The mild reaction conditions, high yields, and operational simplicity make it the preferred choice for both academic and industrial settings. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and successfully synthesize this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.). Eschweiler-Clarke reaction. Retrieved January 15, 2026.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 15, 2026.

- NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 15, 2026.

- YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved January 15, 2026.

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved January 15, 2026.

- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 15, 2026.

- Myers, A. (n.d.).

- Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.

- Pearson+. (n.d.). Propose mechanisms for the following reactions. Retrieved January 15, 2026.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved January 15, 2026.

- Brainly. (2025, April 17). Identify the product formed when cyclopentanone reacts with dimethylamine. Retrieved January 15, 2026.

- Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved January 15, 2026.

- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. Retrieved January 15, 2026.

- Thermo Fisher Scientific. (2015, January 16). SAFETY DATA SHEET: Sodium triacetoxyborohydride. Retrieved January 15, 2026.

- Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved January 15, 2026.

- Filo. (2024, June 6). Show the mechanism of reductive amination of cyclohexanone and dimethylam. Retrieved January 15, 2026.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 15, 2026.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Propose mechanisms for the following reactions.(a) | Study Prep in Pearson+ [pearson.com]

- 4. Show the mechanism of reductive amination of cyclohexanone and dimethylam.. [askfilo.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. name-reaction.com [name-reaction.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. jk-sci.com [jk-sci.com]

- 13. aksci.com [aksci.com]

- 14. lifechempharma.com [lifechempharma.com]

- 15. lobachemie.com [lobachemie.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Profile of N,N-dimethylcyclopentanamine: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-dimethylcyclopentanamine (CAS No: 18636-91-4), a tertiary amine with applications in pharmaceutical and chemical synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from analogous structures, primarily N,N-dimethylcyclohexanamine, to provide a robust predictive analysis.[3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule for identification, characterization, and quality control purposes.

Molecular Structure and Properties

This compound is a saturated heterocyclic compound with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol .[1] The structure consists of a cyclopentane ring substituted with a dimethylamino group.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.[7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the dimethylamino group and the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| H-1 (CH-N) | 2.5 - 2.7 | Multiplet | 1H |

| H-2, H-5 (CH₂) | 1.6 - 1.8 | Multiplet | 4H |

| H-3, H-4 (CH₂) | 1.4 - 1.6 | Multiplet | 4H |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for obtaining high-resolution spectra. The concentration of the sample should be optimized to avoid signal broadening. A typical concentration would be 5-10 mg of the compound in 0.5-0.7 mL of solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Due to the symmetry of the cyclopentane ring, three distinct signals are expected for the ring carbons, in addition to the signal for the methyl carbons of the dimethylamino group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 40 - 45 |

| C-1 (CH-N) | 65 - 70 |

| C-2, C-5 | 30 - 35 |

| C-3, C-4 | 23 - 28 |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. For this compound, four distinct signals are predicted, which validates the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. As a tertiary amine, this compound will not show N-H stretching vibrations.[8] The spectrum will be dominated by C-H and C-N stretching and bending vibrations.[9]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³ C-H) | 2950 - 2850 | Strong |

| C-H bend (CH₂) | 1470 - 1450 | Medium |

| C-N stretch | 1250 - 1020 | Medium-Weak |

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Experimental Workflow for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺˙ (Molecular Ion) | - |

| 98 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |

| 84 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical from the ring. |

| 70 | [M - C₃H₇]⁺ | Further fragmentation of the cyclopentyl ring. |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage, characteristic for N,N-dimethylalkylamines. |

Trustworthiness of Protocol: The fragmentation pattern of tertiary amines is well-established. The most prominent fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[10] The presence of a strong peak at m/z 58 would be a key indicator for the N,N-dimethylamino group.

Predicted Mass Spectral Fragmentation of this compound

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

References

-

PubChem. N,N-Dimethylcyclohexylamine. [Link]

-

NIST Chemistry WebBook. Cyclohexanamine, N,N-dimethyl-. [Link]

-

SpectraBase. n,n-Dimethylcyclohexylamine. [Link]

-

NIST Chemistry WebBook. Cyclohexanamine, N,N-dimethyl-. [Link]

-

SpectraBase. n,n-Dimethylcyclohexylamine. [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

-

PubChem. Cyclopentanamine, N,N-dimethyl-. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SlideServe. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

IMSERC. NMR Periodic Table: Nitrogen NMR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

The Automated Topology Builder. N,N-Dimethyl-1-pentanamine. [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. [Link]

-

ChemSrc. This compound. [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:18636-91-4 | Chemsrc [chemsrc.com]

- 3. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanamine, N,N-dimethyl- [webbook.nist.gov]

- 5. Cyclohexanamine, N,N-dimethyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. N,N-Dimethylcyclohexylamine(98-94-2) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical properties of N,N-dimethylcyclopentanamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of N,N-dimethylcyclopentanamine for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 18636-91-4) is a tertiary amine featuring a cyclopentyl ring structure. As with many tertiary amines, it serves as a valuable intermediate and building block in organic synthesis. Its utility is prominent in the development of pharmaceutical agents and fine chemicals, where its nucleophilic and basic properties are leveraged in various chemical transformations. A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for professionals in process chemistry, drug development, and academic research. These parameters govern reaction conditions, purification strategies (like distillation), and the design of safe handling and storage protocols. This guide provides a detailed examination of these key physical properties and outlines rigorous experimental methodologies for their determination.

Physicochemical Properties of this compound

The core physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. This compound, with the molecular formula C₇H₁₅N, has a defined set of properties summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 18636-91-4 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 136.4 °C (at 760 mmHg) | [2] |

| 150.85 °C (424 K) | [3] | |

| Density | 0.85 g/cm³ | [2] |

Note: Discrepancies in reported boiling points may arise from variations in experimental pressure or purity of the sample. The value from the NIST WebBook is referenced to a 1958 study, while the other is from a chemical supplier database; verification via the described experimental protocol is recommended.

Theoretical Context: Intermolecular Forces

The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no hydrogen atoms directly attached. This structural feature is crucial:

-

Van der Waals Forces: Like all molecules, it exhibits London dispersion forces, which increase with molecular size and surface area.

-

Dipole-Dipole Interactions: The C-N bonds are polar, creating a net molecular dipole, which leads to dipole-dipole attractions between molecules.

-

Hydrogen Bonding: Critically, unlike primary (R-NH₂) and secondary (R₂-NH) amines, tertiary amines cannot act as hydrogen bond donors because they lack a hydrogen atom bonded to the electronegative nitrogen.[4][5] They can, however, act as hydrogen bond acceptors with other molecules (like water) via the lone pair on the nitrogen. The absence of intermolecular hydrogen bonding among molecules of this compound itself results in a significantly lower boiling point compared to a primary or secondary amine of similar molecular weight.[5][6]

Experimental Determination of Physical Properties

To ensure data integrity and for instances where published values are unavailable or require verification, direct experimental measurement is the gold standard. The following sections detail robust protocols for determining the boiling point and density of liquid amines.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a classic, reliable technique for micro boiling point determination that requires minimal sample volume (typically < 0.5 mL).[7] It operates on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

-

Thiele tube filled with high-boiling mineral or silicone oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 6x50 mm Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or slice of rubber tubing

-

Heating source (Bunsen burner or heating mantle)

-

Clamp stand

Step-by-Step Methodology:

-

Sample Preparation: Add 10-15 drops of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end facing down. The sealed end should be at the top. This inverted capillary acts as a trap for the compound's vapor.[8]

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer.

-

Mounting in Thiele Tube: Secure the thermometer assembly within the Thiele tube using a stopper, ensuring the sample and the thermometer bulb are immersed in the oil, positioned near the middle of the main body of the tube.[7]

-

Heating: Gently heat the side arm of the Thiele tube with a low flame or heating element. The unique shape of the tube promotes the circulation of oil via convection currents, ensuring uniform heating of the sample.[8]

-

Observation (First Stage): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation (Boiling): As the temperature approaches the boiling point, the liquid's vapor pressure increases dramatically, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[9]

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[10][11]

-

Verification: It is good practice to allow the apparatus to cool further, then reheat to obtain a second measurement for confirmation.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for the observed boiling point.

Protocol 2: Density Determination

Density is a fundamental property defined as mass per unit volume. Its determination requires precise measurement of both quantities at a constant temperature.

A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, capable of yielding highly accurate density measurements.[12]

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning/drying)

Step-by-Step Methodology:

-

Calibration (Determining Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on the analytical balance (M₁).[13]

-

Fill the pycnometer with distilled water that has been equilibrated to a known, constant temperature (e.g., 20.0 °C) in the water bath.

-

Insert the stopper carefully. Excess water will be forced out through the capillary bore. Wipe the outside of the pycnometer completely dry.

-

Weigh the water-filled pycnometer (M₂).

-

Calculate the mass of the water (M_water = M₂ - M₁).

-

Determine the precise volume of the pycnometer (V) using the known density of water (ρ_water) at the measurement temperature: V = M_water / ρ_water.

-

-

Sample Measurement:

-

Empty, clean, and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the this compound sample, which has also been equilibrated to the same temperature in the water bath.

-

Insert the stopper, wipe the exterior dry, and weigh the sample-filled pycnometer (M₃).

-

Calculate the mass of the sample (M_sample = M₃ - M₁).

-

-

Density Calculation:

-

Calculate the density of the sample (ρ_sample) using the determined mass and the calibrated volume: ρ_sample = M_sample / V .

-

This modern technique relies on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid. The frequency is directly related to the density of the liquid inside.[14][15]

Materials:

-

Vibrating tube densitometer

-

Syringe for sample injection

-

This compound sample

-

Reference fluids for calibration/verification (e.g., dry air, distilled water)

-

Waste container

Step-by-Step Methodology:

-

Instrument Calibration/Verification: Before measurement, perform a calibration or verification check using fluids of known density, typically dry air and degassed, distilled water, as per the instrument's operating manual. This establishes the instrument's constants.

-

Temperature Control: Set the desired measurement temperature on the instrument. The densitometer's Peltier thermostat will precisely control the temperature of the measurement cell.

-

Sample Injection: Using a clean, dry syringe, slowly and carefully inject the this compound sample into the measurement cell. Ensure no air bubbles are introduced, as they will cause erroneous readings. Fill the cell until a small amount of sample exits the waste port.[16]

-

Measurement: Allow the reading to stabilize. The instrument electronically excites the tube, measures the oscillation period (or frequency), and automatically calculates the density based on its calibration constants.[17]

-

Data Recording: Record the stable density value displayed by the instrument. Modern instruments often provide direct readouts of density, specific gravity, and concentration.

-

Cleaning: After the measurement, flush the cell thoroughly with an appropriate solvent (e.g., ethanol or acetone) followed by dry air to prepare it for the next sample.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Thiele tube. Wikipedia. [Link]

-

Vibrating Tube Densitometers Working Principle. (2019). InstrumentationTools. [Link]

-

CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2024). YouTube. [Link]

-

Density Measurement by Vibrating Tube. Scribd. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

straight tube density meter/densitometers. Automation & Engineering. [Link]

-

Melting Point: Using the Thiele Tube. Timstar. [Link]

-

Portable Density Meter (U-shaped Vibrating Tube). ALPTEC. [Link]

-

Cyclopentanamine, N,N-dimethyl-. PubChem. [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). International Journal of Advanced Research in Chemical Science. [Link]

-

This compound. Chemsrc. [Link]

-

Physical Properties of Amines. (2020). Chemistry LibreTexts. [Link]

-

Online Vibrating Tube Liquid Density Meter. Qingdao Add Value Flow Metering Co.,Ltd. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

Basic Properties of Amines. (2023). Chemistry LibreTexts. [Link]

-

Cyclopentanamine,N,N-dimethyl-. NIST WebBook. [Link]

-

Density Determination by Pycnometer. Scribd. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]

-

1 density determination by pycnometer. [Link]

-

Pycnometer. University of Utah. [Link]

Sources

- 1. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:18636-91-4 | Chemsrc [chemsrc.com]

- 3. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chymist.com [chymist.com]

- 10. youtube.com [youtube.com]

- 11. timstar.co.uk [timstar.co.uk]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. che.utah.edu [che.utah.edu]

- 14. instrumentationtools.com [instrumentationtools.com]

- 15. scribd.com [scribd.com]

- 16. Portable Density Meter (U-shaped Vibrating Tube) | Density Meter | ALPTEC Static Grounding Solutions Manufacturer [staticgrounding.cn]

- 17. rbflowmeters.com [rbflowmeters.com]

N,N-Dimethylcyclopentanamine: A Technical Guide to its Mechanistic Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylcyclopentanamine, a cyclic tertiary amine, serves as a versatile yet specific reagent in modern organic synthesis. While its structural simplicity belies its utility, a deep understanding of its mechanistic behavior is paramount for its effective application. This guide provides an in-depth exploration of the core mechanisms of action of this compound, moving beyond surface-level descriptions to elucidate the causal relationships between its structure and reactivity. We will examine its role as a sterically moderated non-nucleophilic base, its classic application in the Cope elimination reaction, and its synthesis. This document is intended to serve as a technical resource for researchers and professionals in the field of organic and medicinal chemistry, providing both theoretical grounding and practical insights.

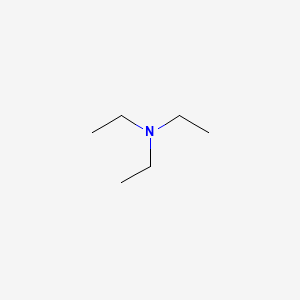

Introduction: Structural Features and Physicochemical Properties

This compound is a saturated heterocyclic amine characterized by a cyclopentyl ring attached to a dimethylamino group. This structure imparts a unique combination of basicity and steric hindrance that dictates its reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | ~136-137 °C | Not explicitly found for cyclopentanamine, but analogous N,N-dimethylcyclohexylamine is 156-159 °C[2] |

| pKa of Conjugate Acid | ~10.72 (estimated from N,N-dimethylcyclohexylamine) |

The nitrogen atom's lone pair of electrons is readily available for proton abstraction, making it a moderately strong base. The pKa of its conjugate acid is comparable to other trialkylamines, such as triethylamine (pKa ≈ 10.75). However, the cyclopentyl group, in conjunction with the two methyl groups, creates significant steric bulk around the nitrogen atom. This steric hindrance is a critical factor that modulates its nucleophilicity, often rendering it a "non-nucleophilic base" in many contexts.[3][4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of cyclopentanone with dimethylamine. This reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Reductive Amination Workflow

The general workflow for the synthesis of this compound is depicted below:

Sources

The Versatile Synthon: A Technical Guide to the Applications of N,N-dimethylcyclopentanamine

Introduction: The Unassuming Workhorse of Synthetic Chemistry

In the vast landscape of organic synthesis, certain molecules, while not always in the spotlight, serve as indispensable tools for the construction of complex molecular architectures. N,N-dimethylcyclopentanamine and its closely related analogs are prime examples of such unassuming yet powerful building blocks. Possessing a unique combination of a sterically defined carbocyclic scaffold and a nucleophilic tertiary amine, this family of compounds offers a versatile platform for the synthesis of a wide array of functional molecules.

This technical guide provides an in-depth review of the synthesis and applications of this compound, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and fine chemicals. We will explore the fundamental reactivity of this molecule, delve into detailed synthetic protocols, and examine its utility in the construction of bioactive heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable synthon.

Physicochemical Properties of this compound and its Analogs

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The following table summarizes the key properties of this compound and its unsaturated analog, N,N-dimethyl-3-cyclopenten-1-amine.

| Property | This compound | N,N-dimethyl-3-cyclopenten-1-amine |

| CAS Number | 18636-91-4[1] | 220247-88-1 |

| Molecular Formula | C₇H₁₅N[1] | C₇H₁₃N |

| Molecular Weight | 113.20 g/mol [1] | 111.18 g/mol |

| Appearance | Not specified (typically a liquid) | White or slight yellow liquid |

| Boiling Point | Data not readily available | Data not readily available |

| Key Reactivity | Nucleophilic tertiary amine | Nucleophilic tertiary amine, alkene |

Core Synthesis: The Reductive Amination of Cyclopentanone

The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclopentanone with dimethylamine. This robust reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine.

Mechanism of Reductive Amination

The reaction is typically carried out in a one-pot fashion. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of cyclopentanone.

-

Formation of a Tetrahedral Intermediate: This initial attack forms a transient tetrahedral intermediate.[2]

-

Proton Transfer and Dehydration: A proton is transferred from the nitrogen to the oxygen, followed by the elimination of a water molecule to form an iminium ion.

-

Reduction: A reducing agent, such as sodium borohydride or hydrogen with a metal catalyst, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.[3][4][5]

Caption: Reductive amination of cyclopentanone.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the synthesis of the analogous N,N-dimethylcyclohexylamine and is expected to provide high yields of the target compound.

Materials:

-

Cyclopentanone

-

Dimethylamine hydrochloride

-

Potassium hydroxide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Dimethylamine Solution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve dimethylamine hydrochloride in methanol. To this solution, carefully add potassium hydroxide pellets to liberate the free dimethylamine. Stir the mixture at room temperature.

-

Imine Formation: To the methanolic solution of dimethylamine, add cyclopentanone in one portion. Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride in methanol. Add this solution dropwise to the stirred suspension of the iminium ion over a period of 30 minutes. The reaction is exothermic and may require occasional cooling in an ice bath.

-

Work-up: After the addition is complete, continue stirring for an additional 30 minutes. Quench the reaction by the slow addition of water. Add potassium hydroxide pellets and stir until they are dissolved. Filter the mixture to remove any inorganic salts.

-

Extraction: Reduce the volume of the filtrate using a rotary evaporator. To the concentrate, add saturated aqueous sodium chloride solution and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation if necessary.

Expected Yield: Based on analogous reactions, yields for this reductive amination are typically high, often exceeding 85-90%.

Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The true value of this compound and its derivatives lies in their application as versatile intermediates in the synthesis of complex, biologically active molecules. The cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing drug-receptor interactions, while the dimethylamino group serves as a handle for further functionalization or as a key pharmacophoric element.

Case Study: Synthesis of Gliclazide, an Antidiabetic Drug

While not directly synthesized from this compound, the synthesis of the widely used antidiabetic drug Gliclazide provides a compelling example of how cyclopentane-based precursors are utilized in pharmaceutical manufacturing. Several patented synthetic routes for Gliclazide commence with a cyclopentane derivative, N-amino-1,2-cyclopentane dicarboximide.[6][7][8][9][10]

The general synthetic strategy involves the following key transformations:

-

Formation of the Bicyclic Amine: The starting material, N-amino-1,2-cyclopentane dicarboximide, is reduced to form the bicyclic amine, N-amino-3-azabicyclo[3.3.0]octane.[6][8] This reduction is a critical step in establishing the core structure of the molecule.

-

Formation of a Carbamoyl Chloride: The resulting bicyclic amine is then reacted with phosgene or a phosgene equivalent to generate a reactive carbamoyl chloride intermediate.[6][8]

-

Condensation with a Sulfonamide: In the final step, the carbamoyl chloride is condensed with p-toluenesulfonamide to form the sulfonylurea moiety, yielding Gliclazide.[6][11]

Caption: General synthetic pathway to Gliclazide.

This example underscores the importance of cyclopentane-containing building blocks in the synthesis of established pharmaceuticals. This compound, being a readily accessible and fundamental cyclopentyl amine, represents a key starting point for the exploration of novel chemical entities based on this privileged scaffold.

Potential Applications in Directed Metalation Chemistry

The N,N-dimethylamino group is a well-established directed metalation group (DMG) in aromatic chemistry.[12][13][14] This powerful synthetic strategy, known as directed ortho-metalation (DoM), allows for the regioselective functionalization of an aromatic ring at the position ortho to the DMG. The heteroatom of the DMG coordinates to an organolithium reagent, facilitating deprotonation at the adjacent position.

While there is a lack of specific literature examples for the directed lithiation of this compound itself, the underlying principles suggest its potential utility in this area, particularly if the cyclopentyl ring were to be appended to an aromatic system.

Conceptual Workflow for Directed Metalation

-

Coordination: A strong lithium base, such as n-butyllithium, coordinates to the nitrogen atom of the N,N-dimethylamino group.

-

Deprotonation: The coordinated base then selectively removes a proton from the ortho position of the aromatic ring.

-

Electrophilic Quench: The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group with high regioselectivity.

Caption: Conceptual workflow for directed metalation.

This potential application highlights a promising area for future research, where this compound could be employed as a directing group to control the regioselectivity of aromatic substitution reactions.

Conclusion: A Versatile Building Block with Untapped Potential

This compound is a readily accessible and highly versatile synthetic intermediate. Its primary application lies in its role as a nucleophilic building block for the construction of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The robust and high-yielding synthesis of this compound via the reductive amination of cyclopentanone makes it an attractive starting material for a wide range of synthetic endeavors.

While its direct application as a catalyst is not well-documented, its potential as a directing group in metalation reactions opens up exciting avenues for future exploration. The case study of Gliclazide synthesis demonstrates the critical importance of the cyclopentane scaffold in medicinal chemistry, further emphasizing the value of this compound as a fundamental building block for the discovery and development of new bioactive compounds. As the demand for novel molecular architectures continues to grow, the utility of this unassuming workhorse of synthetic chemistry is poised to expand even further.

References

- WO2011054312A1 - Method for preparing gliclazide and its intermediate. (2011). Google Patents.

- CN106831536B - Preparation method of gliclazide synthesis process. (2018). Google Patents.

- CN102993080A - Synthetic method of gliclazide. (2013). Google Patents.

-

Doležal, P., et al. (2004). Reductive amination of cyclopentanone. ResearchGate. Retrieved from [Link]

-

WO/2011/054312 METHOD FOR PREPARING GLICLAZIDE AND ITS INTERMEDIATE. (2011). WIPO. Retrieved from [Link]

-

Pearson+. (n.d.). Propose mechanisms for the following reactions.(a). Retrieved from [Link]

-

Brainly. (2025, April 17). Identify the product formed when cyclopentanone reacts with dimethylamine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanamine, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2022). Novel and Simple Process for the Synthesis and Characterization of Gliclazide in the Presence of Deep Eutectic Solvents. Journal of Synthetic Chemistry. Retrieved from [Link]

- CN103508934A - Preparation method of gliclazide. (2014). Google Patents.

Sources

- 1. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Propose mechanisms for the following reactions.(a) | Study Prep in Pearson+ [pearson.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2011054312A1 - Method for preparing gliclazide and its intermediate - Google Patents [patents.google.com]

- 8. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]

- 9. CN102993080A - Synthetic method of gliclazide - Google Patents [patents.google.com]

- 10. CN103508934A - Preparation method of gliclazide - Google Patents [patents.google.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to N,N-dimethylcyclopentanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylcyclopentanamine, a tertiary amine built upon a cyclopentane scaffold, represents a foundational molecule in the landscape of synthetic organic chemistry. While not a household name, its structural motifs appear in various compounds of interest to the pharmaceutical and fine chemical industries. This guide provides a comprehensive technical overview of this compound, delving into its historical context through the lens of its synthetic evolution, its physicochemical properties, detailed methodologies for its preparation, and an exploration of its current and potential applications. The document is structured to provide both foundational knowledge and practical insights for researchers and professionals in drug development and chemical synthesis.

Introduction and Molecular Overview

This compound (C₇H₁₅N) is a saturated cyclic tertiary amine.[1] Its structure consists of a five-membered cyclopentane ring with a dimethylamino group attached to one of the carbon atoms. The presence of the tertiary amine group imparts basicity and nucleophilicity to the molecule, making it a useful intermediate in a variety of chemical transformations.[2] The cyclopentane ring provides a rigid, three-dimensional scaffold that can be valuable in the design of molecules with specific spatial orientations, a key consideration in drug development.[2]

While direct and extensive research on the biological activities of this compound itself is not widely published, its structural analogs and derivatives are of significant interest in medicinal chemistry. Tertiary amines are a common functional group in many active pharmaceutical ingredients (APIs), and cyclic amines are often used to introduce conformational rigidity, which can enhance binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18636-91-4 | PubChem[1] |

| Molecular Formula | C₇H₁₅N | PubChem[1] |

| Molecular Weight | 113.20 g/mol | PubChem[1] |

| Boiling Point | 136.4 °C at 760 mmHg | ChemSrc[3] |

| Flash Point | 28.2 °C | ChemSrc[3] |

| Density | 0.85 g/cm³ | ChemSrc[3] |

| LogP | 1.49 | ChemSrc[3] |

| SMILES | CN(C)C1CCCC1 | PubChem[1] |

| InChIKey | ZEFLPHRHPMEVPM-UHFFFAOYSA-N | PubChem[1] |

Historical Context and Discovery

The most probable route to the initial synthesis of this compound is through the Eschweiler-Clarke reaction , a method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5] This reaction was first reported by German chemist Wilhelm Eschweiler in 1905 and later refined by British chemist Hans Thacher Clarke in 1933.[4] The Eschweiler-Clarke reaction is a cornerstone of amine synthesis due to its high efficiency and the fact that it avoids the over-alkylation to form quaternary ammonium salts.[4][5] Given the ready availability of cyclopentylamine as a precursor, its methylation via the Eschweiler-Clarke reaction would have been a straightforward method for early organic chemists to synthesize this compound.

An alternative and equally important historical pathway is the reductive amination of cyclopentanone with dimethylamine. This reaction, which involves the formation of an enamine or iminium ion intermediate followed by reduction, is a powerful tool for C-N bond formation. The development of various reducing agents, such as sodium borohydride and sodium cyanoborohydride, in the mid-20th century, made reductive amination a versatile and widely used synthetic strategy.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through two primary routes: the Eschweiler-Clarke methylation of cyclopentylamine and the reductive amination of cyclopentanone.

Eschweiler-Clarke Methylation of Cyclopentylamine

This method is a classic and reliable approach for the synthesis of tertiary amines. The reaction proceeds by the formation of an iminium ion from the reaction of the primary amine (cyclopentylamine) with formaldehyde, which is then reduced by formic acid. The process repeats to yield the tertiary amine.

The mechanism involves the following key steps:

-

Formation of an iminium ion from the reaction of cyclopentylamine with formaldehyde.

-

Reduction of the iminium ion by hydride transfer from formic acid to yield N-methylcyclopentanamine.

-

Formation of a new iminium ion from the reaction of N-methylcyclopentanamine with another molecule of formaldehyde.

-

Reduction of the second iminium ion by formic acid to produce this compound.

Caption: Eschweiler-Clarke methylation of cyclopentylamine.

A general procedure for the Eschweiler-Clarke reaction is as follows:

-

To a round-bottom flask, add cyclopentylamine (1.0 eq).

-

Add an excess of formic acid (e.g., 2.5 eq) and formaldehyde (e.g., 2.5 eq, typically as a 37% aqueous solution).

-

Heat the reaction mixture to reflux (around 100 °C) for several hours.

-

Cool the reaction mixture and make it basic by adding a strong base, such as sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Reductive Amination of Cyclopentanone

This method involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction can be performed in one pot, where the ketone, amine, and reducing agent are all present together.

The reaction proceeds through the following steps:

-

Nucleophilic attack of dimethylamine on the carbonyl carbon of cyclopentanone to form a hemiaminal.

-

Dehydration of the hemiaminal to form an iminium ion.

-

Reduction of the iminium ion by a reducing agent to yield this compound.

Caption: Reductive amination of cyclopentanone.

A general procedure for the reductive amination of cyclopentanone is as follows:

-

In a suitable solvent (e.g., methanol or dichloromethane), dissolve cyclopentanone (1.0 eq) and dimethylamine (1.0-1.2 eq, often as a solution in a solvent like THF or as the hydrochloride salt with an added base).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in slight excess.

-

If necessary, adjust the pH of the reaction mixture to be mildly acidic (pH 5-6) to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding water or a basic solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet integrating to 6H) and the protons on the cyclopentane ring (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two methyl carbons and the carbons of the cyclopentane ring.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating this compound from any impurities and for confirming its molecular weight through the detection of its molecular ion peak (m/z = 113).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the alkyl groups and the absence of N-H stretching bands, confirming it is a tertiary amine.

Applications in Research and Drug Development